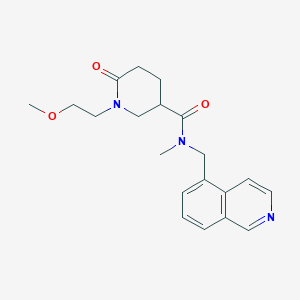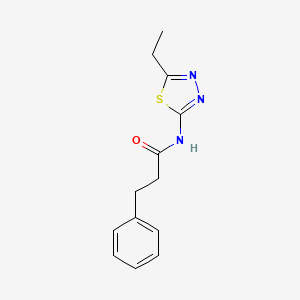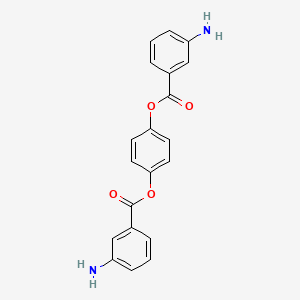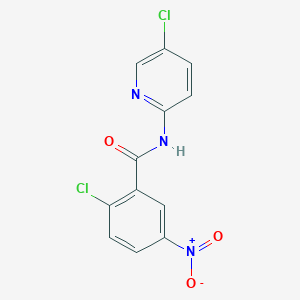![molecular formula C13H20N4O3 B5627779 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)
1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” belongs to a class of chemicals known for their diverse range of biological activities and chemical properties. Pyrazole derivatives, in particular, have been extensively studied for their potential applications in various fields, including pharmaceuticals and materials science. This compound, with its unique structure, presents interesting possibilities for exploration in these areas.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies like the condensation of hydrazines with diketones or the reaction of enaminones with hydrazonoyl halides. A study by Reddi et al. (1990) demonstrates a method that might be adaptable for synthesizing structures similar to our compound of interest, through Michael addition and subsequent cyclization steps (Reddy, Rajanarendar, & Krishnamurthy, 1990).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the structure of a related compound was determined by Day et al. (1973) through direct photolysis and subsequent X-ray crystallographic analysis (Day, McDonald, Anderson, Bartczak, & Hodder, 1973).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Korotaev et al. (2006) explored the nucleophilic addition of acetylacetone and ethyl acetoacetate to 3-nitro-2-trihalomethyl-2H-chromenes, which could offer insights into the reactivity of similar nitro-substituted pyrazole compounds (Korotaev, Sosnovskikh, Kutyashev, & Kodess, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on “1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane” is not available, studies on similar compounds provide a foundation for understanding how structural features influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are significantly influenced by the substitution pattern on the pyrazole ring. The presence of a nitro group and an azepane moiety in the compound of interest suggests a potential for unique reactivity and interaction profiles, as demonstrated in related research by Guo et al. (2014) on the annulation reactions of enals with azoalkenes, leading to pyrazole derivatives (Guo, Sahoo, Daniliuc, & Glorius, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-13(17(19)20)11(2)16(14-10)9-12(18)15-7-5-3-4-6-8-15/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQPVPZRIXOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCCCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone](/img/structure/B5627701.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)